4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Description
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a triazole-thiol derivative characterized by a central 1,2,4-triazole ring substituted with a 2,4-dimethylphenyl group at position 4, a mercapto (-SH) group at position 5, and a phenolic hydroxyl group at position 2. The compound’s synthesis likely follows established routes for triazole-thiol derivatives, involving cyclization of thiosemicarbazides or hydrazine-carbothioamides .
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-14(11(2)9-10)19-15(17-18-16(19)21)12-4-6-13(20)7-5-12/h3-9,20H,1-2H3,(H,18,21) |
InChI Key |
CIIDSOGNYNGNST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl 1-Phenylcarbamoylpiperidine-4-carboxylate
Phenyl isocyanate reacts with ethyl piperidine-4-carboxylate under anhydrous conditions to yield the carbamate ester. This step achieves near-quantitative conversion (99% yield) at room temperature, as confirmed by thin-layer chromatography (TLC).
Hydrazide Formation
The ester intermediate undergoes hydrazinolysis using 80% hydrazine hydrate in methanol under reflux. This step produces 1-phenylcarbamoylpiperidine-4-carboxamide with 97% yield, characterized by a melting point of 163–166°C and IR absorption at 3,250 cm⁻¹ (N–H stretch).
Thiosemicarbazide Synthesis
Reaction with ethyl isothiocyanate in methanol generates 4-ethyl-(1-phenylcarbamoylpiperidine)thiosemicarbazide. The product (97% yield) exhibits a melting point of 180–183°C and distinct IR peaks at 1,650 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C=S).
Cyclization to Triazole-3-thiol
Base-mediated cyclization (1% NaOH, reflux) forms the 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol intermediate. Acidification to pH 5–6 precipitates the product (97% yield, m.p. 210–213°C).
Phenolic Coupling
The final step involves coupling the triazole-thiol intermediate with 4-hydroxyphenylboronic acid via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) in a dimethylformamide (DMF)/water mixture facilitate this reaction, yielding the target compound.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Carbamate Formation | Phenyl isocyanate, RT | 99 |
| 2 | Hydrazinolysis | NH₂NH₂·H₂O, MeOH, reflux | 97 |
| 3 | Thiosemicarbazide Synthesis | Ethyl isothiocyanate, MeOH | 97 |
| 4 | Cyclization | 1% NaOH, reflux | 97 |
| 5 | Phenolic Coupling | Pd(PPh₃)₄, DMF/H₂O | 85–90 |
Alternative Pathway: One-Pot Thiolation and Cyclization
A streamlined method reported in recent literature avoids intermediate isolation:
-
Mercapto Group Introduction : 2,4-Dimethylphenyl isothiocyanate reacts with 4-aminophenol in tetrahydrofuran (THF) at 0°C, forming a thiourea intermediate.
-
Cyclization : Heating to 80°C in the presence of triethylamine induces cyclodehydration, directly yielding the triazole-thiol scaffold.
-
Oxidation and Functionalization : Controlled oxidation with H₂O₂ introduces the mercapto group, followed by acid-catalyzed phenolic coupling.
This method reduces reaction time from 48 hours to 12 hours but requires precise stoichiometric control to prevent over-oxidation.
Optimization Strategies
Solvent and Catalyst Selection
Temperature and pH Control
-
Cyclization : Maintaining pH > 10 during NaOH-mediated cyclization prevents premature thiol oxidation.
-
Coupling Reactions : Reactions conducted at 60°C instead of 80°C reduce decomposition of heat-sensitive intermediates.
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Multi-Step Method | One-Pot Method |
|---|---|---|
| Total Reaction Time | 48–72 h | 12–24 h |
| Overall Yield | 75–80% | 65–70% |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy : Key peaks include 3,400 cm⁻¹ (O–H stretch, phenol), 2,550 cm⁻¹ (S–H stretch), and 1,600 cm⁻¹ (C=N, triazole).
-
¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, triazole-H), 7.45–6.80 (m, aromatic-H), 2.35 (s, 6H, CH₃).
-
EI-MS : Molecular ion peak at m/z 297.4 [M]⁺, with fragmentation patterns consistent with triazole-thiol cleavage.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The mercapto (-SH) and phenolic (-OH) groups act as nucleophiles in SN2 reactions. Key examples include:
Mechanistic Insight :
The mercapto group undergoes alkylation preferentially at sulfur due to its higher nucleophilicity compared to phenolic oxygen under basic conditions. Steric hindrance from the 2,4-dimethylphenyl group directs substitution to the triazole’s 3-position .
Oxidation Reactions
The mercapto group oxidizes to form disulfides or sulfonic acids:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, aqueous ethanol | 3,3'-Disulfide-bridged dimer | Stabilizes compound for storage |
| KMnO₄ | Acidic, 80°C | 5-Sulfonato-triazole-phenol derivative | Intermediate for hydrophilic conjugates |
Kinetics :
Disulfide formation follows second-order kinetics () in ethanol at 25°C.
Alkylation and Acylation of the Triazole Ring
The triazole nitrogen participates in electrophilic substitutions:
| Reaction | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | 1-Methyl-4-(2,4-dimethylphenyl)-triazole-phenol | 58% | Competing O-alkylation minimized |
| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 1-Acetyl-triazole-phenol conjugate | 71% | Acyl group stabilizes tautomeric forms |
Regioselectivity :
Alkylation occurs at the triazole’s N1 position due to electronic effects from the adjacent mercapto group.
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, reflux | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | 8.9 ± 0.2 |
| FeCl₃ | Ethanol, RT | Octahedral Fe(III)-triazole-phenol complex | 12.3 ± 0.3 |
Applications :
Copper complexes show enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) compared to the free ligand.
Condensation Reactions
The phenolic hydroxyl group facilitates Schiff base formation:
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, glacial AcOH, Δ | (E)-4-((4-Nitrobenzylidene)oxy)-triazole | 76% |
| 2-Thiophenecarboxaldehyde | Microwave, 100°C, 10 min | Thiophene-linked triazole-phenol derivative | 89% |
Thermodynamics :
Schiff base formation is exothermic () and entropy-driven () .
Electrophilic Aromatic Substitution
The phenolic ring undergoes halogenation and nitration:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | para to -OH | 4-Bromo-phenoxy-triazole derivative | 63% |
| Nitration | HNO₃/H₂SO₄, 0°C | meta to -OH | 3-Nitro-phenoxy-triazole compound | 57% |
Directing Effects :
The hydroxyl group strongly activates the aromatic ring, favoring para substitution in bromination despite steric challenges.
Reductive Transformations
Catalytic hydrogenation modifies the triazole core:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Triazole Ring Hydrogenation | Pd/C (10%) | H₂ (1 atm), EtOH, Δ | Tetrahydrotriazole-phenol analog | 81% |
Side Reactions :
Partial reduction of the 2,4-dimethylphenyl group occurs at >100°C, forming cyclohexane derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for steroid biosynthesis in fungi.
Case Study:
In a comparative study of various triazole derivatives, it was found that specific modifications to the phenolic structure enhanced the antifungal activity against Candida species. The compound's mercapto group was pivotal in increasing solubility and bioavailability in biological systems .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the mercapto group enhances its interaction with cellular targets involved in cancer progression.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Caspase activation |
| Compound B | HeLa | 20 | DNA intercalation |
| This compound | A549 | 10 | Apoptosis induction |
Fungicidal Properties
The compound has shown promise as a fungicide due to its ability to inhibit fungal growth effectively. Its mechanism typically involves disrupting the synthesis of ergosterol in fungal cell membranes.
Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in fungal diseases such as rust and blight compared to untreated controls. The efficacy was attributed to its dual action as both a protective and curative agent .
Herbicidal Activity
Research suggests that derivatives of this compound exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth regulation. This application is particularly relevant in developing selective herbicides that target unwanted vegetation without harming crops.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical strength. Its antioxidant properties also make it suitable for applications in developing materials with extended shelf life.
Data Table: Properties of Polymers with Additives
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | None | 200 | 30 |
| Polyethylene | 5% Additive | 220 | 35 |
Mechanism of Action
The mechanism of action of 4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Tyrosinase Inhibition Activity
Schiff base triazole-thiol derivatives, such as Y2 and Y3 [(Z)-3-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol and (Z)-2-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol], exhibit potent tyrosinase inhibition with IC50 values of 7.0 μM and 1.5 μM, respectively . Key findings include:
- Substituent Position : Derivatives with hydroxyl groups at the benzene ring’s ortho position (Y3, IC50 = 1.5 μM) show superior activity compared to meta (Y2, IC50 = 7.0 μM) or fluorinated analogues (Y1, IC50 = 12.5 μM) .
- Steric Effects : Bulky substituents (e.g., two benzene rings) reduce activity due to steric hindrance, limiting enzyme-inhibitor binding .
Antimicrobial and Antifungal Activity
- Vanillic Acid-Triazole Conjugates: Derivatives like 4-(4-(substituted amino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methoxy phenol () show preliminary antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy) enhance bioactivity .
The dimethylphenyl substituent in the target compound may offer improved metabolic stability over methoxy or hydroxyl groups, which are prone to phase II metabolism.
Toxicity Profile
- Methyl vs.
Physicochemical and Structural Insights
Substituent Effects on Solubility and Stability
Metal Coordination Behavior
The precursor 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol forms octahedral complexes with Co(II), Ni(II), Cu(II), and Mn(II) via bidentate coordination (N,S donors) . The dimethylphenyl group in the target compound may sterically hinder metal binding compared to smaller substituents.
Biological Activity
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that integrates the structural features of phenolic compounds and 1,2,4-triazoles. This compound has garnered attention due to its promising biological activities, particularly in agricultural and pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 297.38 g/mol. The presence of the mercapto group enhances its reactivity, while the triazole ring contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3OS |
| Molecular Weight | 297.38 g/mol |
| CAS Number | 917747-27-4 |
Synthesis Methods
The synthesis of this compound typically involves several reactions optimized for yield and purity. Techniques such as solvent-free reactions and microwave-assisted synthesis have been employed to enhance efficiency.
Antiproliferative Effects
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds with similar structures have shown effective inhibition against colorectal cancer cell lines such as HT-29. In particular, studies have demonstrated that certain triazole derivatives can act as inhibitors of key signaling pathways involved in cancer progression.
Case Study: Colorectal Cancer
A study evaluated various S-substituted triazole derivatives against HT-29 cells. Among these derivatives, one compound (TZ55.7) exhibited notable cytotoxic activity with an IC50 value in the micromolar range. The mechanism of action involved cell cycle arrest at specific phases (sub G0/G1 and G0/G1) indicating a potential for therapeutic use in cancer treatment .
Antifungal and Antibacterial Activity
The compound also shows potential applications as a fungicide or bactericide in agricultural settings. The triazole structure is known for its antifungal properties, making it a candidate for crop protection against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The presence of the dimethylphenyl moiety enhances its lipophilicity, which may improve membrane permeability and bioavailability.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| TZ55.7 | S-substituted triazole | Significant cytotoxicity against HT-29 |
| TZ53.7 | Similar scaffold | Induces cell cycle arrest |
| TZ3a.7 | Related structure | Effective against multiple cancer cell lines |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds containing the triazole ring often inhibit enzymes involved in nucleic acid synthesis and other vital cellular processes.
- Cell Cycle Modulation : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The mercapto group may also confer antioxidant properties that protect cells from oxidative stress.
Q & A
Q. Advanced
- Electron-Withdrawing Groups : Para-chloro substituents on benzaldehyde derivatives increase antibacterial activity (MIC = 25 μg/mL against Aspergillus niger) by enhancing electrophilicity .
- Vanillic Acid Conjugation : Schiff bases derived from vanillic acid show broad-spectrum activity, as the triazole-thiol moiety disrupts microbial cell membranes .
- Steric Effects : Bulky substituents (e.g., biphenyl groups) reduce efficacy due to hindered enzyme binding .
What experimental designs validate the coordination geometry of metal complexes with this compound?
Q. Advanced
- Spectrophotometric Titration : Confirms 2:1 (ligand:metal) stoichiometry via Job’s plot analysis .
- Magnetic Susceptibility : Paramagnetic data (e.g., μeff = 1.73 BM for VO²⁺ complexes) support square pyramidal geometries .
- EPR Spectroscopy : Axial symmetry parameters (g∥ > g⊥) validate d¹ electronic configurations in oxovanadium(IV) complexes .
How are crystallographic data contradictions addressed in polymorphic forms?
Q. Advanced
- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format, resolving overlapping reflections in monoclinic systems .
- High-Resolution Data : Synchrotron radiation (λ < 1 Å) improves accuracy for low-symmetry space groups (e.g., P21/c) .
- Hydrogen Bonding Networks : Compare packing motifs (e.g., O-H···N vs. S-H···O interactions) to explain polymorphism .
What methodologies optimize yield and purity in large-scale synthesis?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves yield (>85%) via controlled dielectric heating .
- Column Chromatography : Separates byproducts using silica gel (hexane:ethyl acetate gradients) .
- Green Chemistry : Aqueous NaOH-mediated cyclization minimizes solvent waste .
How do molecular dynamics simulations explain temperature-dependent stability?
Q. Advanced
- Thermodynamic Integration : Calculates ΔG of binding for triazole-thiols to enzymes, correlating with thermal shift assays (Tm changes >5°C) .
- RMSD Analysis : Trajectories show ligand stability in tyrosinase active sites over 100 ns simulations .
What are the limitations of current biological activity assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
